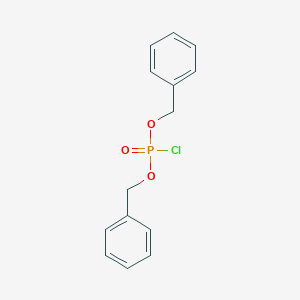







|
REACTION_CXSMILES
|
[Cl:1]N1C(=O)CCC1=O.[CH2:9]([O:16][P:17]([O-:26])[O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1C=CC=CC=1>[P:17]([Cl:1])([O:16][CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)([O:18][CH2:19][C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)=[O:26]
|


|
Name
|
|
|
Quantity
|
1.28 g
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OP(OCC1=CC=CC=C1)[O-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
After 2 hrs at room temperature the solid (succinimide) was filtered off
|
|
Duration
|
2 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated to about 5 ml, which
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to a solution of phenyl 2,3,4-tri-O-acetyl-D-mannoside (3.3 g) in dry pyridine (15 ml) at 0° C.
|
|
Type
|
WAIT
|
|
Details
|
to stand at room temperature over night
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue chromatographed on a silica gel column (silica gel 60; 2.5×50 cm)
|
|
Type
|
WASH
|
|
Details
|
Initial fractions eluted with methylene chloride
|
|
Type
|
WASH
|
|
Details
|
subsequent elution with ehloroform
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=O)(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.6 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |